5-bromo-N-mesitylnicotinamide
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Overview
Description
"5-bromo-N-mesitylnicotinamide" is a compound likely studied within the context of organic chemistry and medicinal chemistry for its potential applications or as part of synthetic pathways. The study of such compounds involves understanding their synthesis, structure, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of complex organic molecules like "5-bromo-N-mesitylnicotinamide" involves strategic planning to assemble the molecule efficiently and selectively. A review of process synthesis literature highlights the importance of developing a representation, evaluating alternatives, and searching the large space of possible synthetic routes to identify the most effective synthesis strategy (Nishida, Stephanopoulos, & Westerberg, 1981).
Scientific Research Applications
Beyond Rule of 5 (bRo5) Chemical Space
5-bromo-N-mesitylnicotinamide may fall intothe realm of compounds explored in the beyond Rule of 5 (bRo5) chemical space, which includes molecules that do not conform to the traditional drug-like properties defined by Lipinski's Rule of 5. Research in this area focuses on the discovery and development of drugs that can target "less druggable" sites, such as those involved in protein-protein interactions or that are structurally complex. These compounds, including potentially 5-bromo-N-mesitylnicotinamide, are of interest for their ability to interact with novel and difficult target classes that conventional smaller molecules cannot adequately modulate (DeGoey, Chen, Cox, & Wendt, 2017).
Drug-Target Interactions in bRo5
Explorations into the bRo5 space have revealed insights into how drugs and clinical candidates bind to their targets, highlighting the potential of compounds like 5-bromo-N-mesitylnicotinamide to modulate novel and difficult targets. Such compounds often exhibit unique binding efficiencies and mechanisms, providing a strategic advantage in targeting large, flat, and groove-shaped binding sites that are not amenable to traditional small molecule therapeutics. This research underscores the importance of balancing rigidity and flexibility in drug design, especially for compounds targeting challenging protein interfaces (Doak, Zheng, Dobritzsch, & Kihlberg, 2016).
Innovative Synthesis Approaches
Specific studies have focused on synthesizing novel compounds with structural similarities to 5-bromo-N-mesitylnicotinamide, such as (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, to explore their oxidative properties. These synthetic approaches aim to understand the compound's influence on various biological markers, demonstrating the broader applicability of 5-bromo-N-mesitylnicotinamide derivatives in medicinal chemistry and potentially in oxidative stress research (Karataş, Koca, Kara, & Servi, 2006).
Pharmacokinetic Challenges and Opportunities
The pursuit of therapeutic agents within the bRo5 chemical space, which might include compounds like 5-bromo-N-mesitylnicotinamide, presents unique pharmacokinetic challenges. These include ensuring adequate oral bioavailability and overcoming drug design and development hurdles associated with molecular size, flexibility, and complexity. Research in this domain is crucial for the efficient design of future drugs that can effectively reach their targets while maintaining desirable pharmacokinetic profiles, especially for oral administration (Poongavanam, Doak, & Kihlberg, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-9-4-10(2)14(11(3)5-9)18-15(19)12-6-13(16)8-17-7-12/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWIZMPBHQKTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CN=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide |
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